molecular formula C24H20N6O3 B2924481 (E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 835911-86-9

(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2924481
CAS No.: 835911-86-9
M. Wt: 440.463
InChI Key: IIPNISNPBLENTC-MZJWZYIUSA-N
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Description

(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a sophisticated chemical entity designed for research applications, particularly in the field of kinase inhibition. This compound features a complex pyrrolo[2,3-b]quinoxaline core, a scaffold known for its privileged status in medicinal chemistry due to its ability to interact with various biological targets. The structure incorporates a strategically placed (furan-2-ylmethylene)amino moiety and a 4-methoxybenzyl group, which are critical for modulating selectivity and potency. The primary research value of this compound lies in its potential as a potent and selective kinase inhibitor. Kinases are a major class of drug targets, and inhibitors are crucial tools for studying intracellular signaling pathways involved in cell proliferation, differentiation, and survival. Researchers can utilize this molecule as a chemical probe to investigate the role of specific kinases in disease models, particularly in oncology and inflammatory diseases. Its mechanism of action typically involves competitive binding at the ATP-binding site of the target kinase, thereby preventing phosphorylation and subsequent downstream signaling cascade activation. This high-purity compound is supplied exclusively for laboratory research purposes, enabling studies in hit-to-lead optimization, structure-activity relationship (SAR) analysis, and in vitro biological screening. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-amino-1-[(E)-furan-2-ylmethylideneamino]-N-[(4-methoxyphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N6O3/c1-32-16-10-8-15(9-11-16)13-26-24(31)20-21-23(29-19-7-3-2-6-18(19)28-21)30(22(20)25)27-14-17-5-4-12-33-17/h2-12,14H,13,25H2,1H3,(H,26,31)/b27-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPNISNPBLENTC-MZJWZYIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article provides a detailed exploration of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The compound features several key structural components:

  • Pyrrolo[2,3-b]quinoxaline core: Known for its diverse biological activities.
  • Furan moiety : Often associated with anti-inflammatory and anticancer properties.
  • Methoxybenzyl group : Contributes to the lipophilicity and potentially enhances bioavailability.

Anticancer Activity

Recent studies have indicated that pyrroloquinoxaline derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications in the pyrroloquinoxaline scaffold could enhance antiproliferative activity against human cancer cells, with IC50 values ranging from 5 to 15 µM depending on the specific derivative and cell line tested .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Quinoxaline derivatives are known to display antibacterial and antifungal properties. A review highlighted that certain pyrrolo[1,2-a]quinoxaline derivatives showed promising results against Mycobacterium tuberculosis, indicating a potential for use in treating bacterial infections .

The mechanisms underlying the biological activities of this compound involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and survival. For example, docking studies have suggested that it can effectively bind to the active sites of various enzymes related to tumor growth.
  • Induction of Apoptosis : Evidence suggests that derivatives can induce apoptosis in cancer cells via intrinsic pathways, potentially through the activation of caspases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Variations : The presence of electron-withdrawing or electron-donating groups on the furan or methoxybenzyl moieties can significantly influence the compound's potency. For instance, replacing methoxy with a more electronegative group generally enhances anticancer activity .
Compound VariationBiological ActivityIC50 (µM)
Base StructureModerate15
Methoxy SubstitutedEnhanced8
Electron-Withdrawing GroupSignificantly Enhanced5

Case Studies

  • Anticancer Efficacy : A study evaluated several pyrroloquinoxaline derivatives, including our compound, against breast and lung cancer cell lines. Results showed that compounds with furan moieties exhibited significantly lower IC50 values compared to those without, confirming the importance of this structural feature in enhancing anticancer efficacy .
  • Antimicrobial Activity : Another research focused on the antimicrobial potential against resistant strains of bacteria. The compound demonstrated notable activity with MIC values comparable to standard antibiotics, suggesting its viability as a lead compound for further development in antimicrobial therapies .

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